molecular formula C7H4ClN3O B11761831 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one

1-Chloropyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B11761831
M. Wt: 181.58 g/mol
InChI Key: GWSWZKKINHJXCB-UHFFFAOYSA-N
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Description

1-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that features a pyridazine ring fused to a pyridine ring with a chlorine atom at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 3-chloropyridine-2-carboxylic acid and hydrazine hydrate can yield the desired compound through a cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-Chloropyrido[3,4-d]pyridazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological target involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

1-chloro-3H-pyrido[3,4-d]pyridazin-4-one

InChI

InChI=1S/C7H4ClN3O/c8-6-4-1-2-9-3-5(4)7(12)11-10-6/h1-3H,(H,11,12)

InChI Key

GWSWZKKINHJXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=NNC2=O)Cl

Origin of Product

United States

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